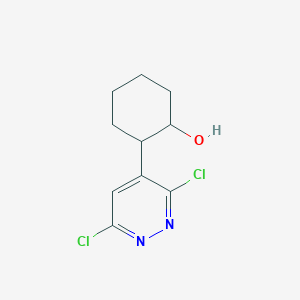
2-(3,6-Dichloropyridazin-4-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-Dichloropyridazin-4-yl)cyclohexanol is a chemical compound with the molecular formula C10H12Cl2N2O and a molecular weight of 247.12 g/mol It is a chlorinated derivative of pyridazine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-dichloropyridazin-4-yl)cyclohexanol typically involves the reaction of 3,6-dichloropyridazine with cyclohexanol under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like N,N-dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-(3,6-dichloropyridazin-4-yl)cyclohexanol may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
化学反応の分析
Types of Reactions
2-(3,6-Dichloropyridazin-4-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The chlorine atoms in the pyridazine ring can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(3,6-dichloropyridazin-4-yl)cyclohexanone.
Reduction: Formation of 2-(3,6-dichloropyridazin-4-yl)cyclohexane.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,6-Dichloropyridazin-4-yl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-(3,6-dichloropyridazin-4-yl)cyclohexanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 2-(3,6-dichloropyridazin-4-yl)cyclohexanol.
3,6-Dichloropyridazin-4-ol: Another chlorinated pyridazine derivative with similar chemical properties.
Uniqueness
2-(3,6-Dichloropyridazin-4-yl)cyclohexanol is unique due to its specific combination of a cyclohexanol moiety with a dichloropyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
108288-12-6 |
|---|---|
分子式 |
C10H12Cl2N2O |
分子量 |
247.12 g/mol |
IUPAC名 |
2-(3,6-dichloropyridazin-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H12Cl2N2O/c11-9-5-7(10(12)14-13-9)6-3-1-2-4-8(6)15/h5-6,8,15H,1-4H2 |
InChIキー |
PNFPEDMJFSZNCT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C2=CC(=NN=C2Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12914903.png)

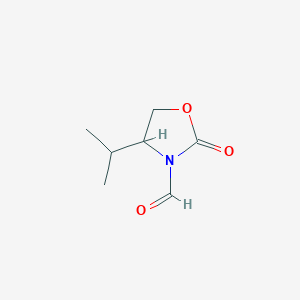
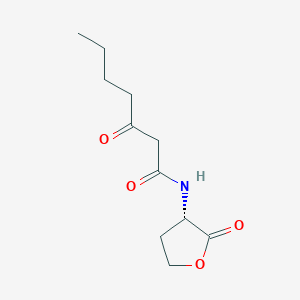
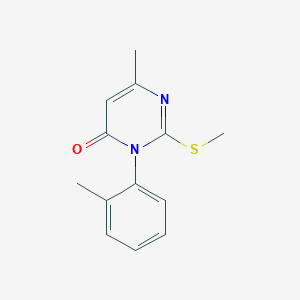


![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)
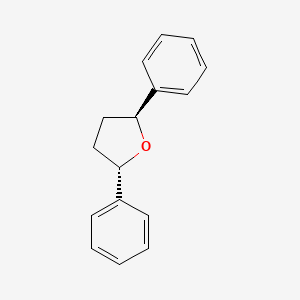
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
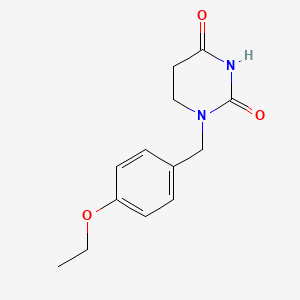
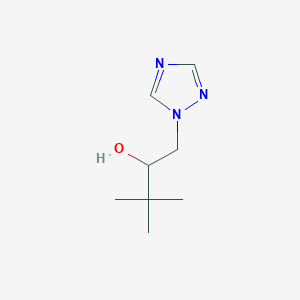
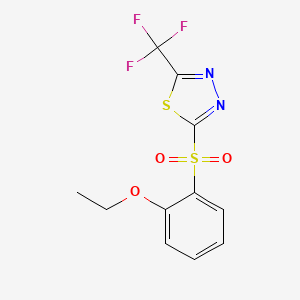
![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
